4,6-Diphenylpyrimidine
Vue d'ensemble
Description
4,6-Diphenylpyrimidine is a chemical compound with the linear formula C16H12N2 . It has a molecular weight of 232.28 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the reaction of 4,6-dimethylpyrimidine with the acyl chlorides of aromatic carboxylic acids . Another method involves the reaction of fullerene C60 with 2-azido-4,6-diphenylpyrimidine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H
.
Chemical Reactions Analysis
This compound has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of this compound-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy . It has also been used in the synthesis of phenanthroimidazole–azine derivatives .
Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored in a dry room at normal temperature .
Applications De Recherche Scientifique
Parkinson's Disease Research
4,6-Diphenylpyrimidine derivatives, such as carbamate substituted 2-amino-4,6-diphenylpyrimidines, have been evaluated for their potential as dual adenosine A1 and A2A receptor antagonists. These compounds show promise in the treatment of Parkinson's disease due to their dual affinities, with some exhibiting in vivo activity indicative of therapeutic potential, although optimization of physicochemical properties is required (Robinson et al., 2016).
Anti-inflammatory Applications
A water-soluble form of a hydroxypyrimidine derivative, synthesized from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, exhibited significant anti-inflammatory activity and low toxicity. This compound is considered for the development of anti-inflammatory gels (Kuvaeva et al., 2022).
Anticonvulsant Properties
N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones, a class of this compound derivatives, were synthesized and showed good anticonvulsant activity with lesser neurotoxicity, indicating their potential in seizure management (Alam et al., 2010).
Alzheimer's Disease Treatment
Some this compound derivatives have been found to be potent inhibitors of Monoamine oxidase (MAO) and Acetylcholinesterase enzymes (AChE), crucial in Alzheimer's disease treatment. They demonstrated strong inhibition at nanomolar concentrations and showed good neuroprotective properties (Kumar et al., 2018).
Fluorescence Properties and Metal Ion Sensing
4-Aryl-6-phenylpyrimidin-2(1H)-ones, including 4,6-diphenylpyrimidin-2(1H)-one, have been synthesized and studied for their fluorescence properties. They demonstrate efficient sensing of zinc ions, indicating potential applications in analytical chemistry (Wu et al., 2008).
Synthesis and Evaluation as EGFRT790M Inhibitors
Novel azole-diphenylpyrimidine derivatives (AzDPPYs) were synthesized and evaluated as potent inhibitors of the EGFRT790M, a mutant form of epidermal growth factor receptor. These inhibitors demonstrate high activity and selectivity, making them potential candidates for targeted cancer therapies (Song et al., 2016).
Mécanisme D'action
Target of Action
4,6-Diphenylpyrimidine primarily targets Histone Deacetylases (HDACs) and Monoamine Oxidase (MAO) and Acetylcholinesterase enzymes (AChE) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. MAO and AChE are enzymes that play a crucial role in neurotransmission, and their inhibition can have significant effects on mood and cognition.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It selectively inhibits the activity of Aurora kinase A (AURKA) , a key regulator of mitosis. It also inhibits the activity of HDACs , which can lead to changes in gene expression. Furthermore, it inhibits MAO-A and AChE enzymes , which can affect neurotransmission.
Biochemical Pathways
The inhibition of AURKA by this compound affects the cell cycle , particularly the transition from G2 to M phase . The inhibition of HDACs can affect numerous biochemical pathways due to the broad impact on gene expression . The inhibition of MAO-A and AChE can affect the metabolism of various neurotransmitters, potentially impacting mood and cognition .
Pharmacokinetics
It is known that the compound has been optimized for better efficacy, physicochemical, and adme properties .
Result of Action
The inhibition of AURKA by this compound can lead to cell cycle arrest at the G2/M phase and induce caspase-mediated apoptotic cell death . The inhibition of HDACs can lead to changes in gene expression, potentially affecting a wide range of cellular processes . The inhibition of MAO-A and AChE can affect neurotransmission, potentially impacting mood and cognition .
Safety and Hazards
The safety information for 4,6-Diphenylpyrimidine indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4,6-Diphenylpyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit Aurora kinase A, an enzyme involved in cell cycle regulation . It also shows interactions with monoamine oxidase and acetylcholinesterase, enzymes that are potential targets for the treatment of Alzheimer’s disease .
Cellular Effects
In cellular assays, this compound derivatives have shown promising antiproliferative activities against different tumor cell lines . They have been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit Aurora kinase A activity and reduce phosphorylation of Aurora kinase A at Thr283 in HCT116 human colon cancer cells . This suggests that this compound may exert its effects through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its derivatives have shown promising results in long-term survival assays, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
As a pyrimidine derivative, it may be involved in pyrimidine metabolism, which includes a series of biochemical reactions involving enzymes and cofactors .
Propriétés
IUPAC Name |
4,6-diphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRMZQGIDWILAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355817 | |
Record name | 4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3977-48-8 | |
Record name | 4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4,6-diphenylpyrimidine derivatives interact with Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE)?
A1: this compound derivatives act as dual inhibitors of MAO-A and AChE. [] These compounds bind to the hydrophobic cavities of both enzymes. Molecular dynamics simulations demonstrate the stability of this binding interaction over time. [] By inhibiting MAO-A, these derivatives prevent the breakdown of neurotransmitters like dopamine, potentially offering neuroprotective effects. [] Inhibition of AChE, on the other hand, leads to increased levels of acetylcholine, another crucial neurotransmitter involved in learning and memory. []
Q2: Do this compound derivatives exhibit neuroprotective properties?
A2: Yes, studies show that these derivatives can protect neuronal cells from damage induced by 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2), both of which are implicated in neurodegenerative processes. [] This neuroprotective effect is attributed to their ability to inhibit MAO-A and AChE, as well as their antioxidant and metal-chelating properties. []
Q3: What is the core structure of this compound?
A3: As the name suggests, this compound consists of a pyrimidine ring with two phenyl groups attached at the 4th and 6th positions. This structure serves as a foundation for various modifications, leading to a diverse range of derivatives.
Q4: How can the structure of this compound be modified to create diverse derivatives?
A4: Several modifications are possible, including substitutions on the phenyl rings, introduction of various functional groups at different positions on the pyrimidine core, and alterations to the linker units when connecting the pyrimidine core to other pharmacophores. []
Q5: Do this compound derivatives exhibit any notable catalytic properties?
A5: While not extensively explored as catalysts, their structural features, particularly the presence of nitrogen atoms in the pyrimidine ring, suggest potential for coordination chemistry and catalytic applications. Further research is needed to fully understand their catalytic potential.
Q6: Have computational methods been employed in the study of this compound derivatives?
A6: Yes, molecular docking studies have been employed to predict the binding mode and affinity of these derivatives to target enzymes such as MAO-A and AChE. [] Molecular dynamics simulations have provided insights into the stability of these interactions over time, offering valuable information for further drug design efforts. []
Q7: How do structural modifications to this compound influence its biological activity?
A7: Studies have shown that incorporating propargyl groups into this compound enhances its inhibitory activity against both MAO-A and AChE. [] Furthermore, the position and nature of substituents on the phenyl rings significantly impact the potency and selectivity towards these enzymes. [] For instance, compound VB1, featuring specific substitutions, emerged as a potent dual inhibitor of MAO-A and butyrylcholinesterase (BuChE). [] On the other hand, compound VB8 displayed remarkable potency towards AChE. []
Q8: Have any specific formulation strategies been investigated to improve the stability, solubility, or bioavailability of this compound derivatives?
A8: While the provided research papers do not delve into specific formulation strategies, the development of suitable formulations will be crucial for translating these compounds into viable therapeutic agents. Strategies like nanoparticle encapsulation, inclusion complexes, and prodrug approaches could be explored to enhance their pharmacological properties.
Q9: What in vitro models have been used to evaluate the efficacy of this compound derivatives?
A9: Researchers have employed human neuroblastoma SH-SY5Y cells as an in vitro model to assess the neuroprotective effects of these compounds against induced toxicity. [] These cells serve as a valuable tool to study the molecular mechanisms underlying the observed neuroprotection.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.